molecular formula C9H15NO2 B1428542 Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 1372548-30-5

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No. B1428542
M. Wt: 169.22 g/mol
InChI Key: HFQYLMMYIGSJBU-UHFFFAOYSA-N
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Description

“Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate” is a chemical compound with the CAS Number: 1372548-30-5 . It has a molecular weight of 169.22 and its IUPAC name is methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate .


Physical And Chemical Properties Analysis

This compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is used in the chemical synthesis of various heterocyclic compounds. For example, Seo Won-Jun et al. (1994) synthesized derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, highlighting the compound's role in producing heterocyclic rings through nucleophilic addition to N-acyliminium (Seo Won-Jun et al., 1994).

Materials Science

In materials science, the compound finds application in the development of soluble polyimides with polyalicyclic structures. S. Itamura et al. (1993) explored the synthesis of these polyimides using related bicyclic compounds, demonstrating their solubility and thermal stability, which are essential for various material applications (Itamura et al., 1993).

Organic Chemistry and Catalysis

In organic chemistry, this compound is involved in intramolecular cycloadditions and catalytic processes. K. Griffin et al. (2012) studied the Lewis acid-promoted intramolecular (3 + 2) 'cycloadditions' of methyleneaziridines with alkene and alkyne acceptors, using related compounds to create stereocentres in a diastereocontrolled manner (Griffin et al., 2012).

Pharmaceutical Applications

The compound's derivatives have been explored for pharmaceutical applications, particularly as antimicrobial agents. M. Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating their potential as significant antimicrobial agents (Hublikar et al., 2019).

Food Chemistry

In food chemistry, derivatives of this compound are found in coffee volatiles produced by the Maillard reaction. Kenichi Yanagimoto et al. (2002) found that pyrroles, including those related to methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate, exhibited significant antioxidant activity, an essential aspect of food preservation and flavor enhancement (Yanagimoto et al., 2002).

properties

IUPAC Name

methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQYLMMYIGSJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate (2.0 g, 7.69 mmol) in MeOH (15.0 mL) was added palladium hydroxide (0.20 g, 10% w/w) and the mixture stirred at rt for 16 h under H2 atmosphere. After completion of reaction (by TLC), the reaction mixture was passed through celite and the solvent evaporated. The crude (1.50 g) residue was carried forward for the next step without further purification. MS: 170.18 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
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Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
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Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Reactant of Route 4
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Reactant of Route 5
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Reactant of Route 6
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

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